REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11](C(=O)C)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[H-].[Na+].C1(O)C=CC=CC=1.[CH3:26][O:27][CH2:28][CH2:29]Br>CN(C=O)C>[CH3:26][O:27][CH2:28][CH2:29][O:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)N1CCN(CC1)C(C)=O
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
COCCBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at RT 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
partition between EtOAc and 5% citric acid
|
Type
|
WASH
|
Details
|
Wash the organic with 1N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |